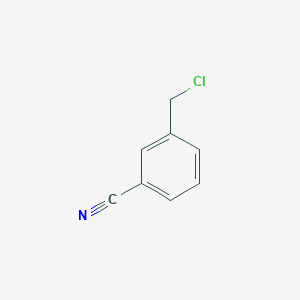

3-(氯甲基)苯甲腈

描述

3-(Chloromethyl)benzonitrile is an organic compound with the empirical formula C8H6ClN . It has a molecular weight of 151.59 g/mol . It is used as a laboratory chemical and for the synthesis of substances .

Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . In this process, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene . This proved that the multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .Molecular Structure Analysis

The linear formula of 3-(Chloromethyl)benzonitrile is C8H6ClN . The molecular weight is 151.59 .Chemical Reactions Analysis

The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Physical And Chemical Properties Analysis

3-(Chloromethyl)benzonitrile is a solid substance . It has a melting point of 66-71 °C .科学研究应用

催化硝化

已经研究了使用硝酸/酸酐/沸石催化剂体系硝化苯甲腈。该过程涉及苯甲腈转化为 3-和 4-硝基苯甲腈,其中对位异构体的产率很高。该方法因其对苯甲腈的邻位选择性硝化而备受关注,这是有机合成领域的一项重大成就 (Smith, Ajarim, & El‐Hiti, 2010)。

亲电加成反应

氯甲基离子 ([CHxCl3-x]+) 已被研究其与取代苯的亲电加成反应,包括苯甲腈。气相中的这些研究揭示了亲电加成位点的见解,并为理解有机化学中的反应机理提供了有价值的信息 (Burinsky & Campana, 1988)。

太阳能电池应用

基于苯甲腈的电解质已被证明可以显着提高染料敏化太阳能电池 (DSSC) 的长期稳定性和效率。在 DSSC 中使用苯甲腈作为电解质溶剂代表了朝着开发稳定且经济可行的太阳能设备迈出的重要一步 (Latini, Aldibaja, Cavallo, & Gozzi, 2014)。

振动光谱

已经使用从头算 HF 和密度泛函方法对氯氟苯甲腈化合物的分子结构和振动光谱进行了研究。这些研究提供了对红外和拉曼光谱的详细见解,有助于更深入地了解此类化合物的分子性质 (Sundaraganesan 等人,2008)。

安全和危害

3-(Chloromethyl)benzonitrile is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Short-term (acute) aquatic hazard (Category 3), H402; Long-term (chronic) aquatic hazard (Category 3), H412 . It is harmful if swallowed or in contact with skin .

作用机制

Target of Action

This compound is an organic building block and is often used in chemical synthesis

Mode of Action

As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . More detailed studies are required to elucidate the exact nature of these interactions.

Biochemical Pathways

Given its role as a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the context of its use .

Result of Action

As a chemical building block, its effects would largely depend on the specific chemical reactions it is involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Chloromethyl)benzonitrile .

生化分析

Biochemical Properties

It is known that nitriles, the class of compounds to which 3-(Chloromethyl)benzonitrile belongs, can interact with various enzymes and proteins . These interactions often involve the cyano group (-CN) present in nitriles .

Molecular Mechanism

Nitriles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of nitriles can vary depending on the specific conditions of the experiment .

Metabolic Pathways

Nitriles are known to be metabolized by a variety of enzymes, including nitrilases .

属性

IUPAC Name |

3-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXVOTDGLNPNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334857 | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64407-07-4 | |

| Record name | 3-(Chloromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64407-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(chloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

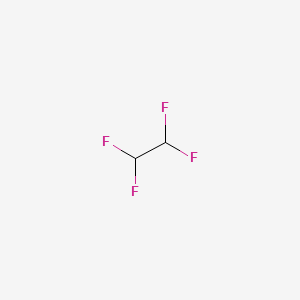

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

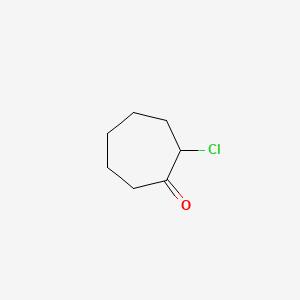

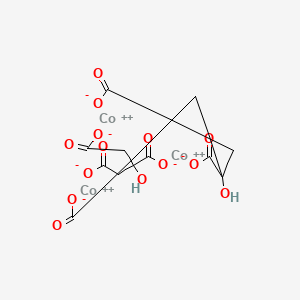

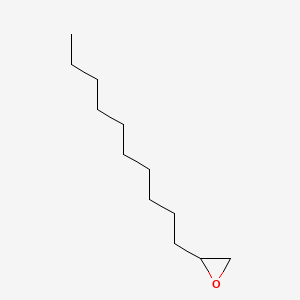

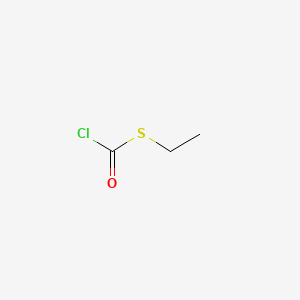

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)